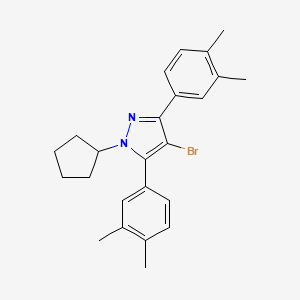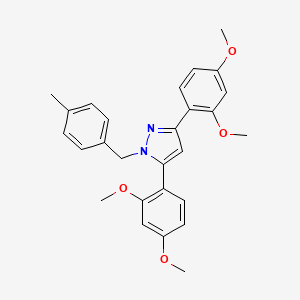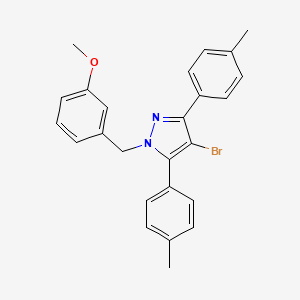
4-ethyl-3,5-bis(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-ETHYL-3-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound featuring a pyrazole core substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-ETHYL-3-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. Subsequent alkylation and etherification steps introduce the ethyl and methoxyphenyl groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-ETHYL-3-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-formylphenyl derivatives, while reduction of nitro groups yields corresponding amines.
Wissenschaftliche Forschungsanwendungen
4-[4-ETHYL-3-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-[4-ETHYL-3-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[4-METHYL-3-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER
- 4-[4-ETHYL-3-(4-HYDROXYPHENYL)-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER
Uniqueness
4-[4-ETHYL-3-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications where precise molecular interactions are required, such as in drug design or material science .
Eigenschaften
Molekularformel |
C26H26N2O2 |
|---|---|
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
4-ethyl-3,5-bis(4-methoxyphenyl)-1-(4-methylphenyl)pyrazole |
InChI |
InChI=1S/C26H26N2O2/c1-5-24-25(19-8-14-22(29-3)15-9-19)27-28(21-12-6-18(2)7-13-21)26(24)20-10-16-23(30-4)17-11-20/h6-17H,5H2,1-4H3 |
InChI-Schlüssel |
UUKXCTLQJJJWDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N(N=C1C2=CC=C(C=C2)OC)C3=CC=C(C=C3)C)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-methoxybenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B10932984.png)
![1-ethyl-3,5-dimethyl-N-[2-(4-methylpiperidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10932986.png)
![7-(3-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10932987.png)
![2-Methyl 4-propyl 3-methyl-5-({[1-(methylsulfonyl)piperidin-4-yl]carbonyl}amino)thiophene-2,4-dicarboxylate](/img/structure/B10932995.png)
![methyl 1-{[(4-{[(E)-{5-[(4-fluorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B10933002.png)
![6-cyclopropyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10933008.png)
![(3aR,7aS)-2-{1-[4-(1H-pyrrol-1-yl)phenyl]ethyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B10933013.png)
![2-[4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10933014.png)
![6-(1-ethyl-1H-pyrazol-3-yl)-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10933024.png)
![N-{2-(phenyldiazenyl)-5-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B10933034.png)

![ethyl 3-{4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}propanoate](/img/structure/B10933047.png)


